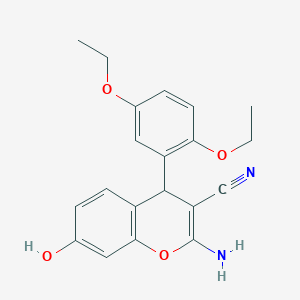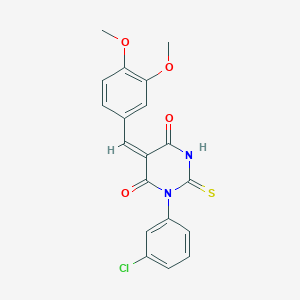![molecular formula C17H13NOS B4996754 4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4996754.png)
4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, commonly known as TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ is a member of the benzoquinoline family and exhibits a unique chemical structure that makes it an attractive target for drug development.
作用機序
The mechanism of action of TQ is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and survival. TQ has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. TQ has also been shown to inhibit the activation of STAT3, a transcription factor that regulates the expression of genes involved in cell growth and proliferation. Additionally, TQ has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
TQ has been shown to have a variety of biochemical and physiological effects, including the modulation of oxidative stress, the regulation of mitochondrial function, and the modulation of the immune system. TQ has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. TQ has also been shown to regulate mitochondrial function by increasing ATP production and reducing mitochondrial membrane potential. Additionally, TQ has been shown to modulate the immune system by activating immune cells and increasing the production of cytokines and chemokines.
実験室実験の利点と制限
TQ has several advantages for lab experiments, including its stability, solubility, and low toxicity. TQ is a stable compound that can be easily synthesized and stored for long periods of time. TQ is also highly soluble in a variety of solvents, which makes it easy to prepare solutions for experiments. Additionally, TQ has low toxicity and does not exhibit significant side effects at therapeutic doses. However, TQ also has some limitations for lab experiments, including its limited bioavailability and poor pharmacokinetic properties. TQ has low oral bioavailability and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on TQ, including the development of novel TQ derivatives with improved pharmacokinetic properties, the investigation of TQ's potential as a combination therapy with other anti-cancer agents, and the exploration of TQ's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and metabolic disorders. Additionally, further research is needed to fully elucidate the mechanism of action of TQ and to identify its molecular targets.
合成法
TQ can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline intermediate, which is then oxidized to form TQ. The Bischler-Napieralski reaction involves the cyclization of an N-acylated amino acid with a halogenated aromatic compound in the presence of a Lewis acid catalyst to form TQ. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline intermediate, which is then reduced to form TQ.
科学的研究の応用
TQ has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. TQ has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. TQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, TQ has been shown to have potent anti-microbial activity against a variety of bacteria, fungi, and viruses.
特性
IUPAC Name |
4-thiophen-2-yl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-16-10-14(15-6-3-9-20-15)13-8-7-11-4-1-2-5-12(11)17(13)18-16/h1-9,14H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWVJHOCGZFADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809200 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4996684.png)
![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)


![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)

![N-(3-chloro-2-methylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4996718.png)
![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
![3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide](/img/structure/B4996732.png)
![ethyl 4-({5-[(8-quinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4996739.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B4996740.png)
![4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
![N-(3-methoxyphenyl)-3-{1-[(3-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4996757.png)